2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a structurally complex molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position, linked via an acetamide moiety to a 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene group. The pyridazinone ring is a well-studied pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer activities . The cyclopropyl substituent may improve metabolic stability and membrane permeability compared to bulkier alkyl or aryl groups .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-12-5-3-10(4-6-12)13-7-8-15(25)23(22-13)9-14(24)19-17-21-20-16(26-17)11-1-2-11/h3-8,11H,1-2,9H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAJBFKDSUKQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves several stepsThe thiadiazole ring is then synthesized and coupled with the pyridazinone derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Medicine: Potential pharmaceutical applications include its use as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Pyridazinone-Based Analogues
- Compound 6m (): Features a triazole ring substituted with a naphthalenyloxy group and an acetamide linker. Key differences include the absence of a thiadiazole ring and the presence of a naphthalene moiety, which may increase lipophilicity but reduce metabolic stability compared to the cyclopropyl group in the target compound .
- Compound P-0042 (): Contains a pyrrolidinyl-pyrazol group linked to a chloropyridazinone core.
Thiadiazole/Triazole Derivatives
- The thiadiazole ring in the target compound is more electron-deficient than triazoles (e.g., 6m), which could enhance interactions with electron-rich biological targets. The cyclopropyl substituent may confer better pharmacokinetic profiles compared to the naphthalenyloxy group in 6m .
Data Tables
Table 1: Structural and Spectral Comparison of Target Compound and Analogues
*Calculated based on molecular formula C₁₈H₁₅ClN₄O₂S.
Research Findings
Impact of Functional Groups on Bioactivity
- Thiadiazole vs. Triazole/Pyrazol: The thiadiazole ring’s electron-withdrawing nature may improve binding affinity in enzymes or receptors requiring electron-deficient partners.
- Cyclopropyl Substituent : The cyclopropyl group in the target compound likely enhances metabolic stability compared to the naphthalenyloxy group in 6m, which is prone to oxidative degradation .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a member of the pyridazine family, characterized by its complex heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique arrangement of functional groups suggests a wide range of pharmacological applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 436.9 g/mol. The structure includes a pyridazinone core linked to a chlorophenyl group and a thiadiazole moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of pyridazine compounds can show moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in treating various diseases .
- Anticancer Properties : The compound's mechanism of action may involve modulation of specific molecular targets associated with cell proliferation and cancer pathways. This suggests potential applications in cancer treatment .
1. Antibacterial Activity
A study evaluating the antibacterial properties of pyridazine derivatives found that certain compounds exhibited IC50 values indicating strong inhibitory activity against bacterial growth. For instance, some derivatives showed IC50 values as low as µM against urease compared to a reference standard .
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 2.14 ± 0.003 | Salmonella typhi |
| Compound B | 0.63 ± 0.001 | Bacillus subtilis |
| Reference (Thiourea) | 21.25 ± 0.15 | - |
2. Enzyme Inhibition Studies
The enzyme inhibition profile indicates that the compound may serve as a potent inhibitor for both AChE and urease, which are relevant in neurodegenerative diseases and kidney function respectively.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | Varies by derivative |
| Urease | Potent Inhibitor |
3. Anticancer Mechanism
The anticancer mechanism is suggested to involve the interaction with specific receptors and pathways related to cell cycle regulation and apoptosis induction. Further studies are needed to elucidate the exact pathways involved.
Case Studies
Several studies have explored the biological activity of similar compounds in this class:
- Study on Pyridazine Derivatives : A comprehensive investigation into various pyridazine derivatives found that modifications at specific positions significantly altered their biological activity profiles, leading to enhanced efficacy against targeted diseases .
- Thiadiazole Interaction Studies : Research focusing on thiadiazole derivatives indicated that these compounds could effectively modulate key signaling pathways involved in cancer progression, supporting the hypothesis that the target compound may have similar effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
